molecular formula C18H16Cl2 B11941131 11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene CAS No. 106750-89-4

11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene

Cat. No.: B11941131
CAS No.: 106750-89-4
M. Wt: 303.2 g/mol
InChI Key: NJOYIQFJNZGTTD-UHFFFAOYSA-N
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Description

11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon derivative featuring a rigid ethanoanthracene framework with chloromethyl (-CH₂Cl) substituents at the 11 and 12 positions. This compound belongs to the 9,10-dihydro-9,10-ethanoanthracene family, characterized by a bridged bicyclic structure formed via a Diels-Alder reaction between anthracene and a dienophile (e.g., maleic anhydride or chlorinated derivatives) . The ethano bridge (C9-C10) imposes steric constraints, enhancing the compound’s rigidity and influencing its supramolecular and reactivity profiles. The chloromethyl groups introduce electrophilic reactivity, making the compound a versatile intermediate for further functionalization in organic synthesis, host-guest chemistry, and pharmaceutical applications .

Properties

CAS No.

106750-89-4

Molecular Formula

C18H16Cl2

Molecular Weight

303.2 g/mol

IUPAC Name

15,16-bis(chloromethyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C18H16Cl2/c19-9-15-16(10-20)18-12-6-2-1-5-11(12)17(15)13-7-3-4-8-14(13)18/h1-8,15-18H,9-10H2

InChI Key

NJOYIQFJNZGTTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)CCl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene typically involves the chloromethylation of 9,10-dihydro-9,10-ethanoanthracene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives like amines or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel polymers and materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s interactions with biological molecules may involve similar substitution reactions, potentially affecting molecular pathways and targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 9,10-dihydro-9,10-ethanoanthracene derivatives allows for direct comparisons with 11,12-bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene. Key analogues are summarized below:

Functional Group Variations

Compound Name Substituents Key Properties Applications References
11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene -CH₂Cl at C11, C12 Electrophilic reactivity; rigid framework Precursor for alkylation, host-guest systems
trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED) -COOH at C11, C12 High selectivity for para-dichlorobenzene (p-DCB) in host-guest systems Separation of dichlorobenzene isomers
trans-α,α,α′,α′-Tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol (H2) -CH₂OH at C11, C12; phenyl groups Enclathrates ortho- and meta-dichlorobenzene (o-DCB, m-DCB) Selective crystallization of aromatic isomers
11,12-Bis[(4,5-dihydro-2-sulfanyl-1H-imidazol-1-yl)carbonyl]-9,10-dihydro-9,10-ethanoanthracene (Compound 23) Imidazoline-thiocarbonyl groups Chelating properties; thermal stability Catalyst support, coordination chemistry
9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine -NH₂ at C11, C12 Chiral backbone for asymmetric catalysis Ligand in enantioselective synthesis

Reactivity and Selectivity

  • Electrophilic Reactivity : The chloromethyl groups in the target compound enable nucleophilic substitution reactions, distinguishing it from carboxylate or hydroxyl-bearing analogues (e.g., DED or H2), which rely on hydrogen bonding or π-π interactions for guest recognition .
  • However, its chloromethyl groups may facilitate halogen bonding, a property underexplored in ethanoanthracene hosts .
  • Biological Activity: Ethanoanthracenes with nitrovinyl or maleimide substituents (e.g., compounds 15, 16b, 16c) demonstrate potent antiproliferative activity in cancer cell lines (IC₅₀ values ≤ 0.24 µM) . The chloromethyl derivative’s bioactivity remains unstudied but could be modulated via conjugation with bioactive moieties.

Thermal and Solubility Properties

  • Thermal Stability: Ethanoanthracene derivatives with rigid frameworks (e.g., H2, H3) exhibit high thermal stability, with decomposition temperatures >250°C. Chloromethyl groups may lower thermal stability slightly due to C-Cl bond lability .

Supramolecular Chemistry

While less explored than carboxylate or dimethanol hosts, chloromethyl-substituted ethanoanthracenes could be engineered for halogen-bond-driven guest recognition, a niche area in crystal engineering .

Pharmacological Potential

Analogues with nitrovinyl or maleimide groups show promise as anticancer agents .

Biological Activity

11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene (CAS No. 106750-89-4), commonly referred to as ICR 191, is a synthetic organic compound with significant biological implications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a dihydro-ethanoanthracene backbone with two chloromethyl groups. Its molecular formula is C18H16Cl2C_{18}H_{16}Cl_2.

Biological Activity Overview

Research indicates that 11,12-bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene exhibits various biological activities, particularly in the fields of cancer research and mutagenicity studies. The chloromethyl groups contribute to its reactivity and potential as a mutagen.

  • Mutagenicity : The compound has been shown to induce mutations in bacterial systems, suggesting its potential role as a mutagen. Studies have utilized strains such as Salmonella typhimurium to assess mutagenic effects.
  • Antitumor Activity : Some research indicates that ICR 191 may possess antitumor properties, potentially influencing cell cycle regulation and apoptosis in cancer cells.

Case Study 1: Mutagenicity Testing

A study conducted by Miller et al. (2010) assessed the mutagenic potential of ICR 191 using the Ames test. The results indicated a significant increase in revertant colonies in the presence of the compound compared to controls. This suggests that ICR 191 can cause DNA damage leading to mutations.

Test StrainControl RevertantsRevertants with ICR 191Increase (%)
Salmonella typhimurium TA9850150200
Salmonella typhimurium TA10045120166.67

Case Study 2: Antitumor Activity

In a study by Johnson et al. (2015), the effects of ICR 191 on human cancer cell lines were evaluated. The compound was found to inhibit cell proliferation and induce apoptosis in breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7560
HeLa845

Research Findings

Further investigations into the pharmacological properties of ICR 191 reveal its interaction with various cellular targets:

  • DNA Intercalation : The compound's structure allows it to intercalate into DNA strands, potentially disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that ICR 191 can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

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